molecular formula C18H27FO2 B040275 (11beta,17beta)-11-Fluoro-17-hydroxyestran-3-one CAS No. 111984-13-5

(11beta,17beta)-11-Fluoro-17-hydroxyestran-3-one

Cat. No. B040275
CAS RN: 111984-13-5
M. Wt: 294.4 g/mol
InChI Key: YEDABXPMRZKPMA-MAGKPVJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(11beta,17beta)-11-Fluoro-17-hydroxyestran-3-one, also known as F-HE, is a synthetic estrogen that has been widely studied for its potential therapeutic applications. This compound has a unique structure that makes it highly selective for estrogen receptors, which has led to its use in a variety of scientific research applications.

Mechanism of Action

(11beta,17beta)-11-Fluoro-17-hydroxyestran-3-one acts as an agonist for estrogen receptors, binding to the receptor and inducing a conformational change that leads to the activation of downstream signaling pathways. It has been shown to have a high affinity for both estrogen receptor alpha and beta, and can stimulate a variety of cellular responses depending on the cell type and context.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the regulation of gene expression, cell proliferation, and differentiation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disease, and may have potential as a therapeutic agent in these contexts.

Advantages and Limitations for Lab Experiments

One of the main advantages of (11beta,17beta)-11-Fluoro-17-hydroxyestran-3-one is its high selectivity for estrogen receptors, which makes it a useful tool for investigating the specific effects of estrogen signaling in various cell types. However, its synthetic nature and complex synthesis method can make it difficult to work with, and its potential for off-target effects must be carefully considered.

Future Directions

There are many potential future directions for research on (11beta,17beta)-11-Fluoro-17-hydroxyestran-3-one, including investigations into its potential therapeutic applications in neurodegenerative disease, cancer, and other conditions. Additionally, further studies are needed to fully understand the mechanisms of this compound's estrogenic activity, and to develop new compounds with improved selectivity and efficacy.

Synthesis Methods

The synthesis of (11beta,17beta)-11-Fluoro-17-hydroxyestran-3-one involves the use of a variety of chemical reactions, including the use of fluorine-containing reagents and the manipulation of the steroid backbone. The process is complex and requires careful attention to detail to ensure the purity and stability of the final product.

Scientific Research Applications

(11beta,17beta)-11-Fluoro-17-hydroxyestran-3-one has been used extensively in scientific research, particularly in studies of estrogen receptor function and regulation. It has been shown to have potent estrogenic activity in vitro, and has been used to investigate the mechanisms of estrogen signaling in various cell types.

properties

CAS RN

111984-13-5

Molecular Formula

C18H27FO2

Molecular Weight

294.4 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,17S)-11-fluoro-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C18H27FO2/c1-18-9-15(19)17-12-5-3-11(20)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h10,12-17,21H,2-9H2,1H3/t10?,12-,13-,14-,15-,16-,17+,18-/m0/s1

InChI Key

YEDABXPMRZKPMA-MAGKPVJASA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4[C@@H]3CCC(=O)C4)F

SMILES

CC12CC(C3C(C1CCC2O)CCC4C3CCC(=O)C4)F

Canonical SMILES

CC12CC(C3C(C1CCC2O)CCC4C3CCC(=O)C4)F

synonyms

11-fluoro-19-nor-dihydro-testosterone
11-fluoro-19-nordihydrotestosterone
11beta-F-19-nor-DHT
11beta-fluoro-19-nor-5alpha-dihydrotestosterone

Origin of Product

United States

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